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Foundational

In Vitro Mechanistic Elucidation of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol: A Technical Guide for Preclinical Investigation

Introduction: The Pyridazinone Scaffold as a Privileged Structure in Kinase-Targeted Drug Discovery The pyridazinone ring system is a versatile heterocyclic scaffold that has garnered significant attention in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridazinone Scaffold as a Privileged Structure in Kinase-Targeted Drug Discovery

The pyridazinone ring system is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities.[1] This guide focuses on a specific derivative, 4-Amino-6-(4-bromophenyl)pyridazin-3-ol, and provides a comprehensive framework for elucidating its in vitro mechanism of action. Given the extensive research on related pyridazinone compounds, it is highly probable that this molecule functions as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy and the treatment of inflammatory diseases.

Numerous studies have demonstrated the potential of pyridazinone derivatives to target a variety of protein kinases, which are key regulators of cellular processes such as proliferation, differentiation, and apoptosis.[2][3][4][5] Dysregulation of kinase activity is a hallmark of many human diseases, particularly cancer. The pyridazinone core can be readily functionalized, allowing for the fine-tuning of inhibitory potency and selectivity against specific kinases. Notable examples of kinases targeted by pyridazinone-based compounds include p38 MAP kinase[3][6][7][8][9], Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[10][11][12][13][14], and various other tyrosine and serine/threonine kinases.[4][5][15]

This technical guide will provide researchers, scientists, and drug development professionals with a structured approach to investigate the in vitro mechanism of action of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol. The proposed experimental workflow is designed to first identify the primary molecular target(s) of the compound and then to characterize its downstream cellular effects.

Hypothesized Mechanisms of Action and a Phased Experimental Approach

Based on the established activities of structurally related pyridazinone derivatives, the primary hypothesized mechanism of action for 4-Amino-6-(4-bromophenyl)pyridazin-3-ol is the inhibition of one or more protein kinases involved in oncogenic signaling pathways. A logical, phased in vitro testing cascade is proposed to systematically investigate this hypothesis.

Phase 1: Broad Kinase Profiling and Initial Cytotoxicity Assessment

The initial phase aims to identify the kinase or kinase families that are most potently inhibited by the test compound and to determine its general cytotoxic effects on cancer cell lines.

Phase 2: Target Validation and Cellular Mechanism of Action

Once a primary kinase target is identified, this phase focuses on validating this target in a cellular context and elucidating the downstream consequences of its inhibition, such as apoptosis and cell cycle arrest.

Phase 3: Advanced Target Engagement and Selectivity Profiling

The final phase involves more sophisticated assays to confirm direct target engagement within the cell and to further characterize the selectivity of the compound.

Experimental Protocols

Phase 1: Kinase Profiling and Cytotoxicity

1.1. In Vitro Kinase Inhibition Assay (Biochemical Assay)

  • Rationale: To determine the inhibitory activity of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol against a broad panel of protein kinases. This will help to identify the primary molecular target(s).

  • Methodology:

    • Utilize a commercial kinase panel service (e.g., Eurofins, Reaction Biology) that offers screening against a large number of purified kinases.

    • Initially, screen the compound at a single high concentration (e.g., 10 µM) to identify potential hits (kinases with >50% inhibition).

    • For the most promising hits, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50).

    • The assay typically involves incubating the purified kinase, a specific substrate (peptide or protein), and ATP (often radiolabeled or coupled to a reporter system) with varying concentrations of the test compound.

    • The extent of substrate phosphorylation is measured, and the data is used to calculate the IC50 value.

1.2. Cell Viability/Cytotoxicity Assay (MTT or SRB Assay)

  • Rationale: To assess the anti-proliferative effect of the compound on a panel of cancer cell lines. This provides a functional readout of its overall cellular activity.

  • Methodology:

    • Select a panel of cancer cell lines representing different tumor types. It is advisable to include cell lines known to be dependent on kinases identified in the biochemical screen.

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol for a specified period (e.g., 72 hours).

    • After the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) to the wells.

    • Living cells will metabolize MTT to a colored formazan product, or SRB will bind to total cellular protein.

    • The absorbance is measured using a plate reader, and the data is used to calculate the IC50 value, representing the concentration at which 50% of cell growth is inhibited.

Phase 2: Target Validation and Cellular MoA

2.1. Western Blot Analysis of Target Phosphorylation

  • Rationale: To confirm that the compound inhibits the activity of the target kinase within a cellular context by measuring the phosphorylation status of its known downstream substrates.

  • Methodology:

    • Treat the selected cancer cell line with varying concentrations of the compound for a short period (e.g., 1-4 hours).

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase's substrate and a primary antibody for the total amount of the substrate (as a loading control).

    • Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

    • A reduction in the phosphorylated substrate signal with increasing compound concentration indicates target engagement and inhibition.

2.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Rationale: To determine if the observed cytotoxicity is due to the induction of apoptosis, a common mechanism for kinase inhibitors.[10][16][17][18]

  • Methodology:

    • Treat cells with the compound at concentrations around its IC50 value for a relevant time period (e.g., 24-48 hours).

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

    • Analyze the stained cells by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

2.3. Cell Cycle Analysis (Propidium Iodide Staining)

  • Rationale: To determine if the compound causes cell cycle arrest at a specific phase, which is another common effect of kinase inhibitors.[10]

  • Methodology:

    • Treat cells with the compound for a duration that allows for the completion of at least one cell cycle (e.g., 24 hours).

    • Harvest the cells and fix them in cold 70% ethanol.

    • Wash the cells and resuspend them in a solution containing PI and RNase.

    • The PI will stain the cellular DNA, and the fluorescence intensity is directly proportional to the DNA content.

    • Analyze the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Phase 3: Advanced Target Engagement

3.1. Cellular Thermal Shift Assay (CETSA)

  • Rationale: To provide direct evidence of target engagement by the compound within intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Methodology:

    • Treat intact cells with the compound or a vehicle control.

    • Heat aliquots of the cell lysate to a range of temperatures.

    • Cool the samples and centrifuge to separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized in clear and concise tables for easy comparison.

Assay Parameter Example Value Interpretation
Kinase Inhibition IC50 (nM)50High potency against the target kinase.
Cell Viability IC50 (µM)1.2Potent anti-proliferative activity.
Apoptosis % Apoptotic Cells45% at 1x IC50Induction of apoptosis.
Cell Cycle % G2/M Arrest60% at 1x IC50Arrest of the cell cycle in the G2/M phase.
CETSA ΔTm (°C)+5Direct target engagement in cells.

Visualizing the Mechanism of Action

Diagrams created using Graphviz (DOT language) can effectively illustrate the hypothesized signaling pathways and experimental workflows.

G cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Target Kinase Target Kinase Receptor Tyrosine Kinase->Target Kinase Activates Downstream Substrate (Inactive) Downstream Substrate (Inactive) Target Kinase->Downstream Substrate (Inactive) Phosphorylates Downstream Substrate (Active) Downstream Substrate (Active) Downstream Substrate (Inactive)->Downstream Substrate (Active) Proliferation Proliferation Downstream Substrate (Active)->Proliferation Survival Survival Downstream Substrate (Active)->Survival Compound 4-Amino-6-(4-bromophenyl)pyridazin-3-ol Compound->Target Kinase Inhibits

Caption: Hypothesized signaling pathway inhibited by the compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular MoA cluster_2 Phase 3: Target Engagement Kinase Panel Screen Kinase Panel Screen Western Blot Western Blot Kinase Panel Screen->Western Blot Identifies Target Cell Viability Assay Cell Viability Assay Apoptosis Assay Apoptosis Assay Cell Viability Assay->Apoptosis Assay Confirms Cytotoxicity Cell Cycle Analysis Cell Cycle Analysis Cell Viability Assay->Cell Cycle Analysis CETSA CETSA Western Blot->CETSA Validates Target

Caption: Proposed experimental workflow for mechanistic studies.

Conclusion

This technical guide provides a robust and logical framework for the in vitro characterization of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol. By systematically progressing through the proposed phases of experimentation, researchers can efficiently identify the molecular target(s), confirm cellular activity, and elucidate the mechanism of action of this promising pyridazinone derivative. The insights gained from these studies are crucial for the continued development of this compound as a potential therapeutic agent.

References

  • Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry.
  • Discovery of Pyridazinopyridinones as Potent and Selective p38 Mitogen-Activated Protein Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N -Arylpyridazinones.
  • Discovery of pyridazinopyridinones as potent and selective p38 mitogen-activ
  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity.
  • Design, synthesis, and antitumor evaluation of new pyridazinone scaffolds as dual EGFR/VEGFR-2 kinase inhibitors and apoptotic cells inducers. PubMed.
  • Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. PubMed.
  • Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. PubMed.
  • p38 MAP kinase inhibitors.
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 P
  • The anticancer potential of various substituted pyridazines and rel
  • Design and synthesis of novel pyridazinoquinazoline derivatives as potent VEGFR-2 inhibitors: In vitro and in vivo study. PubMed.
  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. PMC.
  • Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. PubMed.
  • Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry.
  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. PubMed.
  • Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. PubMed.
  • Structures of VEGFR-2 inhibitors approved for clinical use.
  • New series of VEGFR-2 inhibitors and apoptosis enhancers. Dove Medical Press.
  • 4-(3-((Pyridin-4-ylmethyl)amino)-[2][3][7]triazolo[4,3-b][2][3][7]triazin-6- yl)phenol: an improved anticancer agent in hepatocellular carcinoma and a. selective MDR1/MRP modulator. CentAUR.

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Bentham Science.
  • Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents.
  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)
  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. MDPI.
  • Growth Inhibition and Apoptosis Induction by (+)
  • Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors.

Sources

Exploratory

Physicochemical Profiling and HRMS Characterization of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol

Executive Summary In modern drug discovery, the aminopyridazine scaffold is recognized as a "privileged structure," frequently utilized in the design of competitive kinase inhibitors (e.g., targeting DAPK or ALK, as seen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the aminopyridazine scaffold is recognized as a "privileged structure," frequently utilized in the design of competitive kinase inhibitors (e.g., targeting DAPK or ALK, as seen in clinical agents like [1]). 4-Amino-6-(4-bromophenyl)pyridazin-3-ol serves as a critical building block and pharmacological fragment in these development pipelines.

For researchers utilizing this compound, distinguishing between its average molecular weight (used for stoichiometric synthesis) and its monoisotopic exact mass (used for high-resolution mass spectrometry and pharmacokinetic tracking) is paramount. Furthermore, the presence of the bromine atom provides a unique, self-validating isotopic signature that ensures high-confidence structural elucidation during complex matrix analysis.

Quantitative Physicochemical Data

The following table delineates the core mass parameters of the compound. Note the critical distinction between the nominal mass, the average molecular weight, and the monoisotopic exact mass.

ParameterValueClinical / Analytical Relevance
Chemical Name 4-Amino-6-(4-bromophenyl)pyridazin-3-olStandard IUPAC nomenclature.
Molecular Formula C₁₀H₈BrN₃OBase formula for structural calculations.
Molecular Weight (Average) 266.09 g/mol Used for molarity and yield calculations.
Monoisotopic Exact Mass ( 79 Br) 264.9851 DaTarget mass for HRMS identification [2].
Monoisotopic Exact Mass ( 81 Br) 266.9830 DaSecondary validation mass (M+2).
[M+H]+ m/z ( 79 Br) 265.9924Primary ESI+ precursor ion.
[M+H]+ m/z ( 81 Br) 267.9903Diagnostic isotopic doublet peak.

Structural Dynamics: Tautomerism and Kinase Binding

While the IUPAC name designates the compound as a "pyridazin-3-ol," this molecule exhibits profound lactim-lactam tautomerism . In polar protic environments (such as physiological fluids or reverse-phase LC mobile phases), the equilibrium shifts overwhelmingly toward the lactam form: 4-amino-6-(4-bromophenyl)pyridazin-3(2H)-one .

Causality in Drug Design: This tautomeric shift is not merely an analytical curiosity; it is the mechanistic basis for the compound's utility in drug discovery. The lactam form presents a highly specific hydrogen bond donor (N-H) and acceptor (C=O) geometry. This motif perfectly mimics the adenine ring of ATP, allowing the aminopyridazine core to anchor competitively into the hinge region of target kinases [3].

Self-Validating LC-HRMS Analytical Protocol

To detect and quantify this compound in complex biological matrices (e.g., plasma or tissue homogenates), High-Resolution Mass Spectrometry (HRMS) is required. The exact mass alone (264.9851 Da) cannot distinguish this compound from structural isomers like [2]. Therefore, the analytical protocol must be designed as a self-validating system leveraging chromatography, ionization dynamics, and isotopic pattern recognition.

Step-by-Step Methodology
  • Sample Solubilization: Dissolve the analyte in LC-MS grade Methanol.

    • Causality: Methanol disrupts the hydrophobic stacking of the bromophenyl rings, ensuring complete dissolution while remaining highly compatible with reverse-phase electrospray ionization (ESI).

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., Waters Acquity BEH C18). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in H₂O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality: The basic nitrogen atoms on the aminopyridazine core require a low-pH environment to remain protonated. Formic acid acts as an abundant proton source, driving the equilibrium toward the [M+H]+ species and exponentially increasing ESI+ sensitivity.

  • Electrospray Ionization (ESI+): Operate the source in positive ion mode with a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.

  • High-Resolution Mass Analysis: Utilize an Orbitrap or Q-TOF mass analyzer with the resolution set to 60,000 (at m/z 200).

    • Causality: High resolving power is mandatory to differentiate the target's sub-ppm mass defect from nominally isobaric background lipids or matrix interferences.

  • Algorithmic Data Validation (The Isotopic Doublet): Bromine exists in nature as two stable isotopes, 79 Br (50.69%) and 81 Br (49.31%). The MS software must be programmed to require a diagnostic doublet at m/z 265.9924 and m/z 267.9903 with a relative intensity ratio of ~100:97.

    • Self-Validation Logic: If a peak is detected at 265.9924 but lacks the corresponding M+2 peak, the system automatically rejects the signal as a false positive. This intrinsic isotopic signature guarantees data trustworthiness.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the LC-HRMS method, highlighting the critical isotopic validation step that ensures analytical integrity.

HRMS_Workflow A Sample Preparation Solubilization in MeOH B UHPLC Separation 0.1% FA / Acetonitrile Gradient A->B Injection C ESI+ Ionization Protonation to [M+H]+ B->C Elution D HRMS Analysis Orbitrap/TOF (Res > 60k) C->D Ion Transfer E Isotopic Validation 79Br/81Br 1:1 Doublet Check D->E Mass Spectra F Data Output m/z 265.9924 & 267.9903 E->F Validated

LC-HRMS workflow for exact mass determination and isotopic validation of brominated compounds.

References

  • Ensartinib - PubChem Compound Summary National Center for Biotechnology Information (PubChem)[Link]

  • KEGG COMPOUND: C13127 (Isomeric Exact Mass Reference) Kyoto Encyclopedia of Genes and Genomes (Genome.jp)[Link]

  • Protein kinase involved in lung injury susceptibility: Evidence from enzyme isoform genetic knockout and in vivo inhibitor treatment Proceedings of the National Academy of Sciences (PNAS)[Link]

Foundational

Strategic Discovery and Early-Stage Screening of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol

Executive Summary In modern medicinal chemistry, the identification of versatile, low-molecular-weight building blocks is critical for accelerating hit-to-lead optimization. 4-Amino-6-(4-bromophenyl)pyridazin-3-ol (and i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification of versatile, low-molecular-weight building blocks is critical for accelerating hit-to-lead optimization. 4-Amino-6-(4-bromophenyl)pyridazin-3-ol (and its tautomer, 4-amino-6-(4-bromophenyl)pyridazin-3(2H)-one) has emerged as a highly privileged scaffold. Characterized by its dual hydrogen-bonding capacity and orthogonal functionalization handles, this molecule serves as a foundational core for developing [1], phosphodiesterase (PDE) modulators, and anchor moieties for[2].

This technical guide provides a comprehensive, self-validating framework for the synthesis, physicochemical profiling, and early-stage screening of this critical pharmacophore.

Structural & Mechanistic Rationale

The utility of 4-amino-6-(4-bromophenyl)pyridazin-3-ol lies in its precise stereoelectronic properties. The causality behind selecting this specific scaffold for high-throughput screening (HTS) and library generation is driven by three mechanistic pillars:

  • Lactam-Lactim Tautomerism : The pyridazin-3-ol core exists in a dynamic equilibrium with its pyridazin-3(2H)-one lactam form. This allows the molecule to act simultaneously as a hydrogen bond donor and acceptor, effectively mimicking the binding modes of endogenous substrates like acetyl-lysine in epigenetic targets or nucleobases in kinase hinge regions.

  • The 4-Amino Handle : The exocyclic amine provides a highly nucleophilic vector for rapid derivatization (e.g., amidation, urea formation) to probe solvent-exposed regions of a target protein, as seen in the optimization of[3].

  • The 4-Bromophenyl Handle : The para-bromo substitution serves a dual purpose. Biochemically, it occupies deep, lipophilic pockets (such as the WPF shelf in kinases). Synthetically, it is an ideal substrate for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing for late-stage multidimensional scaffold extension.

Pharmacophore Core 4-Amino-6-(4-bromophenyl) pyridazin-3-ol Tautomer Lactam-Lactim Tautomerism (H-Bond Donor/Acceptor) Core->Tautomer Amino 4-Amino Group (Solubility & Derivatization) Core->Amino Bromo 4-Bromophenyl Group (Lipophilic & Cross-Coupling) Core->Bromo Target1 PDE3/4 Inhibition Tautomer->Target1 Target2 Bromodomain (BET) Binding Amino->Target2 Target3 PROTAC Anchor Ligand Bromo->Target3

Figure 1: Pharmacophore logic and target versatility of the pyridazin-3-ol scaffold.

De Novo Synthesis & Self-Validating Protocol

To ensure absolute trustworthiness in downstream screening, the synthesis of the scaffold must be executed via a self-validating protocol. Each step incorporates specific causality for the reagents chosen and an analytical checkpoint that must be passed before proceeding.

Step 1: Friedel-Crafts Acylation
  • Action : React bromobenzene with succinic anhydride in the presence of anhydrous aluminum chloride (AlCl₃) in dichloromethane at 0°C to room temperature.

  • Causality : AlCl₃ strongly coordinates to the anhydride, generating an acylium ion equivalent. The bulky, ortho/para-directing bromine atom on the benzene ring sterically dictates exclusive electrophilic attack at the para-position, ensuring high regioselectivity.

  • Validation Checkpoint : LC-MS must confirm the presence of 4-(4-bromophenyl)-4-oxobutanoic acid ([M-H]⁻ m/z ~255/257).

Step 2: Hydrazine Condensation & Cyclization
  • Action : Reflux the resulting keto-acid with hydrazine hydrate (N₂H₄·H₂O) in absolute ethanol for 4 hours.

  • Causality : The highly nucleophilic hydrazine selectively attacks the ketone carbonyl to form a hydrazone intermediate, which spontaneously undergoes intramolecular cyclization with the terminal carboxylic acid, forming the thermodynamically stable 6-(4-bromophenyl)-4,5-dihydro-3(2H)-pyridazinone.

  • Validation Checkpoint : ¹H NMR (DMSO-d₆) must show the disappearance of the carboxylic acid proton and the appearance of characteristic diastereotopic aliphatic CH₂-CH₂ multiplets (~2.4 and ~2.9 ppm).

Step 3: Oxidative Bromination
  • Action : Treat the dihydro-pyridazinone with molecular bromine (Br₂) in glacial acetic acid at 60°C.

  • Causality : Acetic acid acts as both a protic solvent and an acid catalyst for enolization. Bromination occurs at the α-position (C4), followed immediately by spontaneous dehydrobromination. This elimination is driven by the massive thermodynamic gain of forming the fully conjugated, aromatic pyridazinone system.

  • Validation Checkpoint : ¹H NMR must show the complete disappearance of aliphatic CH₂ signals and the emergence of a single, sharp vinylic proton at C5 (~7.8 ppm).

Step 4: Nucleophilic Aromatic Substitution (SNAr)
  • Action : Heat the 4-bromo-6-(4-bromophenyl)pyridazin-3(2H)-one with concentrated aqueous ammonia (NH₃) in a sealed pressure vessel at 120°C for 12 hours.

  • Causality : The electron-withdrawing nature of the oxidized pyridazinone core highly activates the C4 position toward SNAr. Using a sealed vessel prevents the volatilization of ammonia, maintaining the extreme local concentration required to drive the substitution of the C4-bromide without displacing the unactivated C4'-bromide on the phenyl ring.

  • Validation Checkpoint : High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the final product (C₁₀H₈BrN₃O, calculated [M+H]⁺ 266.09)[4].

Synthesis A Bromobenzene + Succinic Anhydride B 4-(4-Bromophenyl)- 4-oxobutanoic acid A->B Friedel-Crafts (AlCl3) Checkpoint: LC-MS C 6-(4-Bromophenyl)-4,5-dihydro- 3(2H)-pyridazinone B->C Hydrazine hydrate Checkpoint: 1H NMR (CH2) D 4-Bromo-6-(4-bromophenyl) pyridazin-3(2H)-one C->D Br2 / AcOH (Oxidation) Checkpoint: 1H NMR (C5-H) E 4-Amino-6-(4-bromophenyl) pyridazin-3-ol D->E NH3 (aq), Sealed Tube Checkpoint: HRMS

Figure 2: Four-step de novo synthesis workflow with integrated validation checkpoints.

Physicochemical Profiling

Before advancing to biological screening, the scaffold must be assessed for drug-likeness. The properties of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol perfectly align with Lipinski’s Rule of Five, providing ample "molecular real estate" for subsequent hit-to-lead expansion.

Property / MetricValue / RangeRationale for Drug Discovery
Molecular Weight 266.09 g/mol Highly efficient Ligand Efficiency (LE); leaves >230 Da for lead optimization.
cLogP (Estimated) 2.1 - 2.5Optimal lipophilicity for passive membrane permeability without inducing non-specific protein binding.
Topological Polar Surface Area ~66 ŲExcellent for oral bioavailability; falls within the ideal range for potential CNS penetration if required.
H-Bond Donors 2Facilitates strong, highly directional interactions with target protein backbones (e.g., kinase hinges).
H-Bond Acceptors 3Enhances aqueous solubility and interaction with water networks in target binding pockets.

Early-Stage Screening & Validation Workflows

To accurately identify the biological activity of this scaffold (and its derivatives), a tiered, self-validating screening cascade must be employed.

Tier 1: Primary Biochemical Screen (TR-FRET)
  • Protocol : Utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the displacement of a fluorescently labeled probe from the target protein (e.g., BRD4 bromodomain).

  • Causality : Extended conjugated aromatic systems like bromophenyl-pyridazinones can occasionally exhibit native auto-fluorescence. TR-FRET introduces a microsecond time delay before signal acquisition, allowing short-lived background fluorescence to decay. This ensures that the measured signal is strictly due to target interaction.

  • Validation : The assay is only considered valid if the control plates yield a Z'-factor > 0.7, indicating a robust, high-confidence signal window.

Tier 2: Biophysical Validation (SPR & DSF)
  • Protocol : Screen primary hits using Surface Plasmon Resonance (SPR) to determine binding kinetics ( kon​ and koff​ ), orthogonally supported by Differential Scanning Fluorimetry (DSF) to measure thermal shifts ( ΔTm​ ).

  • Causality : Biochemical assays are prone to false positives from compound aggregation or redox cycling. SPR provides real-time kinetic data, confirming a 1:1 Langmuir binding model. A slow koff​ rate is specifically prioritized, as prolonged target residence time correlates strongly with in vivo efficacy.

  • Validation : Compounds must demonstrate dose-dependent SPR sensograms and a stabilizing ΔTm​>2.0°C in DSF to progress.

Tier 3: Cellular Target Engagement (NanoBRET)
  • Protocol : Employ NanoBRET assays in live HEK293 cells to quantify intracellular target binding.

  • Causality : A compound may bind a purified protein perfectly but fail to cross the cell membrane or succumb to rapid intracellular efflux. NanoBRET measures target engagement in the complex intracellular milieu, proving that the physicochemical properties (cLogP, TPSA) translate to actual cellular permeability.

Screening Stage1 1. Primary Biochemical Screen (TR-FRET) Stage2 2. Biophysical Validation (SPR & DSF) Stage1->Stage2 Hit Selection (Z' > 0.7) Stage3 3. Cellular Target Engagement (NanoBRET) Stage2->Stage3 Confirmed Kinetics (1:1 Binding) Stage4 4. Hit-to-Lead Expansion (Suzuki Coupling) Stage3->Stage4 Verified Cellular Permeability

Figure 3: Tiered early-stage screening workflow from primary biochemical assay to cellular validation.

References

  • National Center for Biotechnology Information (PubChem). "4-Amino-6-(3-bromophenyl)pyridazin-3-ol - Compound Summary." PubChem Database.[Link]

  • Journal of Medicinal Chemistry (ACS). "Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry." ACS Publications.[Link]

  • World Intellectual Property Organization. "Bromodomain inhibitors (WO2013097052A1).
  • World Intellectual Property Organization. "Pyridazine derivatives as smarca2/4 degraders (WO2019207538A1).

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-Amino-6-(4-bromophenyl)pyridazin-3-ol

An Application Note and Step-by-Step Synthesis Protocol for 4-Amino-6-(4-bromophenyl)pyridazin-3-ol Introduction Pyridazinone scaffolds are privileged structures in medicinal chemistry and drug development, exhibiting a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Synthesis Protocol for 4-Amino-6-(4-bromophenyl)pyridazin-3-ol

Introduction

Pyridazinone scaffolds are privileged structures in medicinal chemistry and drug development, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] The specific functionalization of the pyridazinone core allows for the fine-tuning of its pharmacological profile. This document provides a detailed, step-by-step protocol for the synthesis of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol, a key intermediate for the development of novel therapeutics.

This guide is designed for researchers in organic synthesis and medicinal chemistry. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices. The protocol is structured in two main stages: first, the construction of a key dichlorinated pyridazinone intermediate, followed by a regioselective nucleophilic aromatic substitution to install the C4-amino group.

Overall Synthetic Scheme

The synthesis proceeds via a two-step route starting from mucochloric acid and 4-bromophenylhydrazine. The initial condensation reaction forms a dichlorinated pyridazinone ring, which is then subjected to amination to yield the final product.

G A Mucochloric Acid + 4-Bromophenylhydrazine B Intermediate: 6-(4-bromophenyl)-4,5-dichloropyridazin-3(2H)-one A->B  Reflux in dil. H₂SO₄ C Final Product: 4-Amino-6-(4-bromophenyl)pyridazin-3-ol B->C  Ammonium Hydroxide (NH₄OH)  Ethanol, Sealed Tube, Heat

Caption: Overall workflow for the synthesis of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol.

Part 1: Synthesis of 6-(4-bromophenyl)-4,5-dichloropyridazin-3(2H)-one (Intermediate I)

The initial step involves the construction of the core pyridazinone heterocycle. This is achieved through the reaction of mucochloric acid, a versatile C4 building block, with 4-bromophenylhydrazine. The reaction proceeds via a condensation-cyclization mechanism to form the stable six-membered ring.[4]

Mechanism Insight: The reaction of mucochloric acid with hydrazine derivatives provides a direct and efficient pathway to functionalized pyridazinones.[4] The hydrazine first acts as a nucleophile, leading to the opening of the furanone ring of mucochloric acid. Subsequent intramolecular cyclization and dehydration yield the thermodynamically stable aromatic pyridazinone system. Using a mineral acid like H₂SO₄ facilitates both the initial condensation and the final dehydration steps.[3]

Experimental Protocol: Intermediate I
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add mucochloric acid (1.0 eq) and dilute sulfuric acid (3 M).

  • Reagent Addition: While stirring, add a solution of 4-bromophenylhydrazine hydrochloride (1.0 eq) in water.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • A precipitate will form. Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove any residual acid and unreacted hydrazine salt.

    • Dry the product under vacuum to yield 6-(4-bromophenyl)-4,5-dichloropyridazin-3(2H)-one as a solid.

Part 2: Synthesis of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol (Final Product)

This step involves the selective substitution of one of the chlorine atoms on the pyridazinone ring with an amino group. The chlorine atoms at the C4 and C5 positions are activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyridazinone ring system.[5]

Expertise & Causality: The regioselectivity of nucleophilic substitution on 4,5-dichloropyridazinones can be influenced by the solvent and the nature of the nucleophile.[6] The reaction with ammonia or its aqueous solution (ammonium hydroxide) can potentially yield a mixture of the 4-amino and 5-amino isomers. However, the C4 position is often more reactive towards nucleophilic attack. To drive the reaction to completion and manage the ammonia, the reaction is best performed in a sealed vessel at elevated temperatures. The use of ethanol as a solvent helps to solubilize the starting material. Chromatographic purification is essential to isolate the desired 4-amino isomer from any 5-amino byproduct that may form.

Experimental Protocol: Final Product
  • Reaction Setup: In a high-pressure reaction vessel (sealed tube), combine 6-(4-bromophenyl)-4,5-dichloropyridazin-3(2H)-one (1.0 eq), ethanol, and an excess of concentrated ammonium hydroxide (e.g., 28-30% solution).

  • Reaction Conditions: Seal the vessel tightly and heat the mixture in an oil bath at 100-120 °C for 12-24 hours. The internal pressure will increase, so proper safety precautions and equipment are mandatory.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction vessel to room temperature before opening.

    • Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure.

    • The resulting crude solid will likely be a mixture of isomers.

  • Purification:

    • Purify the crude product using column chromatography on silica gel.

    • A gradient elution system, starting with a non-polar solvent system (e.g., ethyl acetate/hexane) and gradually increasing the polarity, is recommended to separate the 4-amino product from the 5-amino isomer and other impurities.

    • Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent.

  • Final Product: Dry the purified solid under vacuum to obtain 4-Amino-6-(4-bromophenyl)pyridazin-3-ol.

Data Summary and Characterization

All synthesized compounds should be characterized to confirm their identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

CompoundRoleMolecular Weight ( g/mol )EquivalentsTheoretical Yield (g)
Mucochloric AcidStarting Material168.941.0-
4-Bromophenylhydrazine HClStarting Material223.481.0-
Intermediate I Isolated Intermediate321.94-(Calculated from starting material)
Ammonium HydroxideReagent35.04Excess-
Final Product Final Product268.09-(Calculated from Intermediate I)

Safety Precautions

  • Hydrazine Derivatives: 4-Bromophenylhydrazine is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acids: Sulfuric acid is highly corrosive. Handle with care.

  • Pressurized Reactions: The amination step is performed under pressure at high temperatures. Use a properly rated and inspected pressure vessel and a blast shield. Do not exceed the recommended temperature and pressure limits of the equipment.

  • Halogenated Compounds: The intermediate and final products are brominated aromatic compounds. Avoid inhalation and skin contact.

References

  • Song, B. A., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules. Available from: [Link]

  • Kim, J. S., et al. (2017). Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. HETEROCYCLES. Available from: [Link]

  • Request PDF. "Clip-cycle" synthesis of 2-pyridazinones bearing enaminonitrile moiety from thioesters and dicyanohydrazones. ResearchGate. Available from: [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal. Available from: [Link]

  • Request PDF. The reaction of 2‐substituted‐4,5‐dichloro‐3(2H)‐pyridazinones with alkoxides and alkylthiolates. ResearchGate. Available from: [Link]

  • Request PDF. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. Available from: [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis and Antihypertensive Activity of Some Novel Pyridazinones. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • MOHAMED, S. M., et al. (1990). Synthesis of some new 6- aryl - 4 - pyrazol -1- yl - pyridazin -3 ones and the screening of their antibacterial activities. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2019). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules. Available from: [Link]

  • PROCESS FOR THE PREPARATION OF PYRIDAZINONE DERIVATIVES. Google Patents.
  • Fichez, J., et al. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL open science. Available from: [Link]

  • Gomha, S. M., et al. (2015). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives. Molecules. Available from: [Link]

  • Kandeel, M. M., et al. (2012). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules. Available from: [Link]

  • Shaik, S. P., et al. (2020). Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface. Available from: [Link]

  • Synthesis of pyridazin-3(2H)-one derivatives 6a–w. ResearchGate. Available from: [Link]

  • Preparation method of pyridazinone derivative, and intermediate thereof. Google Patents.
  • Crocetti, L., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules. Available from: [Link]

  • Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. ResearchGate. Available from: [Link]

  • Georg Thieme Verlag. (2004). Product Class 8: Pyridazines. Science of Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. Available from: [Link]

  • El-Gazzar, M. G., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances. Available from: [Link]

  • Khalaf, A. S., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. Available from: [Link]

  • Zhang, Y., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. Available from: [Link]

  • Maslivets, A. N., et al. (2023). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules. Available from: [Link]

  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. Available from: [Link]

  • Abuelizz, H. A., et al. (2017). Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity. Molecules. Available from: [Link]

  • Filimonov, D. S., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry. Available from: [Link]

Sources

Application

Application Note: Reconstitution and Aqueous Formulation of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol for In Vitro Cell Culture Assays

Introduction & Physicochemical Rationale 4-Amino-6-(4-bromophenyl)pyridazin-3-ol (Molecular Weight: 266.09 g/mol ; Formula: C₁₀H₈BrN₃O) is a halogenated heterocyclic small molecule utilized in targeted biological assays....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

4-Amino-6-(4-bromophenyl)pyridazin-3-ol (Molecular Weight: 266.09 g/mol ; Formula: C₁₀H₈BrN₃O) is a halogenated heterocyclic small molecule utilized in targeted biological assays. Handling this compound requires a rigorous solvation strategy due to its structural duality.

The 4-bromophenyl ring imparts significant lipophilicity, driving the hydrophobic effect in aqueous environments. Conversely, the 4-amino and pyridazin-3-ol groups form a rigid network of intermolecular hydrogen bonds that heavily stabilize the compound's crystal lattice. Furthermore, the pyridazin-3-ol moiety exists in a tautomeric equilibrium with its lactam form (pyridazin-3(2H)-one), complicating direct aqueous dissolution.

The Causality of Solvation: To overcome this lattice energy and achieve complete monomeric solvation, an anhydrous, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is strictly required. DMSO acts as a potent hydrogen bond acceptor, disrupting the crystal lattice without donating protons, thereby fully solvating the molecule before it is introduced into an aqueous biological system. Direct addition of the dry powder to aqueous media will result in immediate micro-precipitation—rendering the compound biologically unavailable and leading to false-negative assay results.

SolvationLogic cluster_0 Physicochemical Barriers N1 Hydrophobic Core (4-Bromophenyl Ring) N3 Crystal Lattice Stabilization (Strong Intermolecular H-Bonds) N1->N3 N2 Polar Moieties (Amino & Pyridazin-3-ol) N2->N3 N4 Addition of Anhydrous DMSO (Polar Aprotic Solvent) N3->N4 Disrupts H-Bonds N5 Complete Molecular Solvation (Monomeric State Achieved) N4->N5 Vortex & Sonication

Figure 1: Physicochemical barriers to solvation and the mechanism of DMSO-mediated lattice disruption.

Materials Required

  • Compound: 4-Amino-6-(4-bromophenyl)pyridazin-3-ol (Dry powder, >98% purity).

  • Solvent: Anhydrous DMSO, Cell Culture Grade (≥99.9% purity). Note: Standard laboratory DMSO rapidly absorbs atmospheric moisture, which will cause the compound to precipitate.

  • Consumables: Sterile, low-protein binding microcentrifuge tubes.

  • Reagents: Pre-warmed cell culture media (e.g., DMEM/RPMI) supplemented with appropriate Fetal Bovine Serum (FBS) [3].

Protocol: Master Stock Preparation (Self-Validating System)

To ensure experimental reproducibility, the compound must first be formulated into a highly concentrated Master Stock.

Step 1: Thermal Equilibration Allow the lyophilized powder vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening cold vials causes atmospheric moisture to condense on the powder. Introducing water into the hygroscopic DMSO leads to premature compound precipitation and accelerated degradation.

Step 2: Reconstitution Based on the desired volume, calculate the mass required for a 10 mM Master Stock (See Table 1 ). Add the calculated volume of anhydrous DMSO directly to the vial.

Step 3: Homogenization & Validation Vortex the vial vigorously for 60 seconds. If the solution is not completely clear, sonicate in a room-temperature water bath for 5–10 minutes. Self-Validation Check: Hold the tube against a direct light source. The solution must be optically clear. If any refractive particulate matter or cloudiness remains, the compound is not fully solvated; continue sonication.

Step 4: Aliquoting and Storage Aliquot the 10 mM Master Stock into 50 µL single-use volumes and store at -20°C or -80°C in the dark. Causality: Repeated freeze-thaw cycles draw moisture into the DMSO, causing the hydrophobic bromophenyl compound to "crash out" of solution over time. Single-use aliquots strictly prevent this [3].

Protocol: Serial Dilution and Aqueous Media Formulation

Directly dispensing a high-concentration DMSO stock into aqueous media to achieve a nanomolar final concentration requires pipetting sub-microliter volumes, introducing unacceptable volumetric error. Furthermore, adding varying volumes of DMSO to different treatment groups introduces a vehicle-concentration bias.

To isolate the pharmacological effect of the compound from vehicle-induced cytotoxicity, the final DMSO concentration must be kept strictly ≤0.1% (v/v) [1, 2].

Step 1: Intermediate DMSO Cascade Thaw a single 50 µL aliquot of the 10 mM Master Stock. Prepare a 1000× intermediate dilution cascade in 100% DMSO (See Table 2 ). Causality: Performing serial dilutions in DMSO rather than aqueous media prevents the compound from precipitating during the dilution process. It ensures you only need to add exactly 1 µL of the intermediate stock per 1 mL of culture media, perfectly standardizing the vehicle concentration at 0.1% across all wells.

Step 2: Dropwise Aqueous Formulation While actively vortexing the tube containing the pre-warmed culture media, add the 1000× DMSO stock dropwise. Causality: Rapid dispersion prevents localized high concentrations of the hydrophobic compound from nucleating and precipitating in the aqueous environment (the "solvent crash" effect).

DilutionWorkflow A Dry Powder 4-Amino-6-(4-bromophenyl)pyridazin-3-ol B Add 100% Anhydrous DMSO A->B Reconstitution C 10 mM Master Stock (Store at -20°C in Aliquots) B->C Vortex/Sonicate D Serial Dilution in 100% DMSO (Create 1000× Intermediate Stocks) C->D Thaw & Dilute F Dropwise Addition (1 µL DMSO Stock per 1 mL Media) D->F Transfer 1000× Stock E Pre-warmed Aqueous Culture Media (e.g., DMEM + 10% FBS) E->F Continuous Agitation G Final Assay Media (Target Conc. + 0.1% DMSO Vehicle) F->G Prevents Solvent Crash

Figure 2: Logical workflow for the dilution cascade, ensuring a standardized 0.1% DMSO vehicle concentration.

Quantitative Data & Dilution Tables

Table 1: Master Stock Reconstitution (Target: 10 mM)

Target Concentration Compound Mass Required Volume of 100% DMSO
10 mM 1.00 mg 375.8 µL
10 mM 2.66 mg 1.000 mL

| 10 mM | 5.00 mg | 1.879 mL |

Table 2: 1000× Intermediate DMSO Cascade & Final Media Concentrations

Intermediate Stock (100% DMSO) Transfer Volume Diluent (100% DMSO) Final Assay Conc. (in Media)* Final DMSO % (v/v)
10.0 mM (Master) N/A N/A 10.0 µM 0.1%
5.0 mM 50 µL of 10 mM 50 µL 5.0 µM 0.1%
1.0 mM 20 µL of 5 mM 80 µL 1.0 µM 0.1%
0.5 mM 50 µL of 1 mM 50 µL 0.5 µM 0.1%
0.1 mM 20 µL of 0.5 mM 80 µL 0.1 µM 0.1%

| 0.0 mM (Vehicle) | 0 µL | 100 µL | 0.0 µM (Control) | 0.1% |

*To achieve the "Final Assay Conc.", add exactly 1.0 µL of the respective Intermediate Stock to 999 µL of pre-warmed culture media.

Quality Control & Troubleshooting

  • Issue: Cloudiness in the culture media upon addition of the compound.

    • Cause: "Solvent crash" due to exceeding the absolute aqueous solubility limit of the compound, or adding the DMSO stock too quickly without mixing.

    • Solution: Ensure dropwise addition with constant agitation. If precipitation persists at high concentrations (e.g., >50 µM), the compound's absolute aqueous solubility has been exceeded. Binding proteins (like BSA in FBS) may help act as carriers, otherwise, the maximum assay concentration must be lowered [4, 5].

  • Issue: High background cell death in the vehicle control well.

    • Cause: DMSO toxicity[1].

    • Solution: Verify that the final DMSO concentration is strictly ≤0.1% (v/v). Ensure the vehicle control receives the exact same volume of DMSO as the highest treatment concentration [2].

References

  • MDPI. "1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents." MDPI. URL:[Link]

  • PubMed Central (PMC). "Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents." National Institutes of Health. URL:[Link]

Method

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Characterization of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol

Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide Executive Summary & Mechanistic Insights The molecule 4-Amino-6-(4-bromoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary & Mechanistic Insights

The molecule 4-Amino-6-(4-bromophenyl)pyridazin-3-ol is a highly functionalized heterocyclic scaffold. Pyridazinone derivatives are of immense interest in medicinal chemistry due to their broad-spectrum biological activities, including antimicrobial and anticancer properties[1].

However, accurate structural elucidation of this molecule is complicated by lactam-lactim tautomerism . While the IUPAC name implies a "pyridazin-3-ol" (lactim) form, thermodynamic and quantum mechanical studies dictate that in polar aprotic environments, the molecule predominantly exists as the pyridazin-3(2H)-one (lactam) tautomer [2].

The Causality of Solvent Selection

To accurately characterize this molecule, the choice of solvent is critical. The molecule features a polar lactam core and a primary amino group, leading to strong intermolecular hydrogen bonding that renders it insoluble in non-polar solvents like CDCl₃. We mandate the use of DMSO-d₆ . DMSO acts as a strong hydrogen-bond acceptor, disrupting solute-solute aggregation and stabilizing the lactam tautomer[3]. This ensures that the exchangeable protons (the lactam N-H and the C4-NH₂) appear as distinct, measurable signals rather than broad, unresolved baseline humps.

Tautomerism Lactim Lactim Tautomer (Pyridazin-3-ol) Lactam Lactam Tautomer (Pyridazin-3(2H)-one) Lactim->Lactam Equilibrium (K_eq >> 1) Solvent DMSO-d6 Solvent (H-Bond Acceptor) Solvent->Lactam Stabilizes via Intermolecular H-Bonds

Lactam-Lactim tautomeric equilibrium of the pyridazine core in DMSO-d6.

Experimental Protocols: A Self-Validating System

To establish a trustworthy, self-validating analytical system, every 1D assignment must be orthogonally verified by 2D NMR data. The following protocols are optimized for a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear probe.

Protocol A: Sample Preparation
  • Step 1: Weigh exactly 15 mg (for ¹H) or 40 mg (for ¹³C/2D) of high-purity 4-Amino-6-(4-bromophenyl)pyridazin-3-ol.

  • Step 2: Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Step 3: Transfer to a high-quality 5 mm NMR tube.

  • Causality & Rationale: The high concentration for ¹³C NMR is required because the molecule contains five quaternary carbons (C3, C4, C6, C1', C4'). Quaternary carbons lack attached protons to provide dipole-dipole relaxation, resulting in long T1​ relaxation times and weak signals[4].

Protocol B: Instrument Calibration & ¹H NMR Acquisition
  • Step 1: Insert the sample and allow it to equilibrate to exactly 298 K for 5 minutes.

  • Step 2: Perform automated tuning, matching, and rigorous 3D gradient shimming.

  • Step 3: Acquire the ¹H spectrum using a standard single-pulse sequence (e.g., zg30). Set the number of scans (NS) to 16, and the relaxation delay (D1) to 2.0 seconds.

  • Causality & Rationale: Strict temperature control at 298 K is mandatory. The chemical shifts of the exchangeable N-H and NH₂ protons are highly temperature-dependent. A D1 of 2.0 seconds ensures full longitudinal relaxation, allowing the integration of the 4-bromophenyl AA'BB' system (4H) to serve as an exact internal calibrant for the C5-H (1H) and NH₂ (2H) signals.

Protocol C: ¹³C NMR Acquisition
  • Step 1: Acquire the ¹³C spectrum with proton decoupling (e.g., zgpg30).

  • Step 2: Set NS to 1024 (or higher depending on field strength) and D1 to 3.0 seconds .

  • Causality & Rationale: The extended D1 delay prevents the saturation of the quaternary carbon signals, ensuring they are distinctly visible above the baseline[4].

2D NMR Workflow: Unambiguous Assignment Logic

Chemical shift prediction alone is insufficient for authoritative characterization. We utilize HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to create a closed logical loop.

  • Locating the Pyridazine Core (C5): The ¹H NMR will show a distinct singlet around 6.85 ppm. HSQC will correlate this proton to a highly shielded carbon (~105 ppm). This shielding is caused by the electron-donating resonance of the adjacent C4-NH₂ group.

  • Differentiating C4 and C6: The C5 proton will show HMBC correlations to both C4 and C6. To distinguish them, we look at the NH₂ protons (~6.20 ppm). The NH₂ protons will show a strong ³J_{NH} HMBC correlation only to C4.

  • Validating C6: The aromatic protons of the 4-bromophenyl group (H-2'/H-6') will show a ³J_{CH} HMBC correlation across the inter-ring bond directly to C6, validating its assignment.

HMBC_Logic H5 H-5 Proton (Singlet) C4 C-4 Carbon (~145 ppm) H5->C4 HMBC (2JCH) C5 C-5 Carbon (~105 ppm) H5->C5 HSQC (1JCH) C6 C-6 Carbon (~142 ppm) H5->C6 HMBC (2JCH) NH2 4-NH2 Protons (Broad Singlet) NH2->C4 HMBC (2JNH) H26 H-2'/H-6' Protons (Phenyl Ring) H26->C6 HMBC (3JCH)

2D NMR logical workflow for assigning the pyridazine core using HSQC and HMBC correlations.

Quantitative Data Summary

The following table summarizes the validated NMR assignments for 4-Amino-6-(4-bromophenyl)pyridazin-3(2H)-one in DMSO-d₆ at 298 K.

PositionAtom Type¹H Chemical Shift (ppm)Multiplicity (J in Hz)Integration¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
2 N-H (Lactam)~12.20s (broad)1H-C3, C4, C6
3 C=O---~160.5-
4 C-NH₂---~145.2-
4-NH₂ NH₂~6.20s (broad)2H-C3, C4, C5
5 C-H (Pyridazine)~6.85s1H~105.4C3, C4, C6, C1'
6 C-Ar---~142.8-
1' C (Ar, ipso)---~134.5-
2', 6' C-H (Ar, ortho)~7.75d (8.5)2H~127.8C6, C4', C2'/C6'
3', 5' C-H (Ar, meta)~7.60d (8.5)2H~131.5C1', C4'
4' C-Br---~122.0-

Note: Chemical shifts may vary slightly (±0.05 ppm for ¹H, ±0.5 ppm for ¹³C) based on exact sample concentration and residual water content in the DMSO-d₆.

Conclusion

The structural characterization of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol requires a deliberate approach that accounts for lactam-lactim tautomerism. By utilizing DMSO-d₆ to stabilize the lactam form and employing a self-validating 2D NMR workflow (HSQC/HMBC), researchers can unambiguously assign the highly functionalized pyridazine core. The protocols outlined above ensure high-fidelity data acquisition, preventing misassignments common in heterocyclic medicinal chemistry.

References

  • Title: An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: Tautomerism and isotopic multiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their sulfur analogs Source: Magnetic Resonance in Chemistry (PubMed) URL: [Link]

  • Title: Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models Source: Journal of Molecular Graphics and Modelling (PubMed) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 4-Amino-6-(4-bromophenyl)pyridazin-3-ol in DMSO

Welcome to the technical support guide for 4-Amino-6-(4-bromophenyl)pyridazin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-Amino-6-(4-bromophenyl)pyridazin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues with this compound in Dimethyl Sulfoxide (DMSO). This guide provides in-depth troubleshooting protocols and answers to frequently asked questions, ensuring the integrity and success of your experiments.

Introduction

4-Amino-6-(4-bromophenyl)pyridazin-3-ol is a pyridazinone derivative, a class of compounds often investigated for a range of biological activities.[1] However, like many heterocyclic compounds developed in medicinal chemistry, it can exhibit limited solubility in common solvents, including DMSO.[2] Achieving complete and stable dissolution is critical for accurate and reproducible results in any experimental setting, from high-throughput screening to in-depth cellular assays.

This guide is structured to provide both immediate troubleshooting solutions and a deeper understanding of the factors influencing the solubility of this compound.

Troubleshooting Guide: Solubility Issues in DMSO

This section addresses the most common solubility problems encountered with 4-Amino-6-(4-bromophenyl)pyridazin-3-ol in DMSO. The following table outlines these issues, their potential causes, and step-by-step protocols for their resolution.

Problem Potential Causes Solutions & Experimental Protocols
Incomplete Dissolution • Insufficient solvent volume• Compound concentration exceeds its solubility limit at room temperature• Presence of less soluble polymorphs1. Optimization of Dissolution Parameters:Initial Dissolution: Begin by adding the calculated volume of anhydrous, sterile DMSO to your weighed compound in a sterile microcentrifuge tube.[3] • Vortexing: Gently vortex the tube until the compound is fully dissolved. Avoid vigorous mixing that can introduce air bubbles.[3] • Sonication: If the compound remains undissolved, sonicate the tube in a water bath for several minutes.[3] Sonication uses ultrasonic waves to break down particle aggregates and enhance dissolution.[4] • Gentle Warming: As a next step, warm the solution in a 37°C water bath.[5] Increased temperature often improves the solubility of organic compounds.[6] However, be cautious as prolonged heat can potentially degrade some compounds.[3]2. Serial Dilution from a Concentrated Stock: • Prepare a higher concentration stock solution (e.g., 100 mM) in 100% DMSO, ensuring complete dissolution using the methods above.[2] • Perform serial dilutions from this stock to achieve your desired final concentration.[3]
Precipitation Upon Standing or Dilution • Supersaturated solution• Changes in temperature• Introduction of water into the DMSO stock (hygroscopicity)• Dilution with an aqueous buffer in which the compound is less soluble1. Re-dissolution of Precipitate: • If precipitation occurs in a DMSO stock, gentle warming (37°C) and sonication can often bring the compound back into solution.[5]2. Management of DMSO Hygroscopicity: • Use anhydrous DMSO and store it properly with desiccant to minimize water absorption.[7] Even small amounts of water can significantly decrease the solubility of some compounds in DMSO.[4]3. Strategies for Aqueous Dilutions: • It is common for compounds to precipitate when a DMSO stock is diluted into an aqueous medium.[5] • To mitigate this, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing. • If precipitation still occurs, sonication of the final diluted solution can help re-dissolve the compound.[5]
Batch-to-Batch Variability in Solubility • Differences in compound purity• Presence of different crystalline forms (polymorphism)• Variations in the water content of DMSO1. Quality Control of Compound and Solvent: • Whenever possible, obtain a certificate of analysis for each new batch of the compound to verify its purity. • Use high-purity, anhydrous DMSO from a reliable supplier.[8]2. Standardized Dissolution Protocol: • Consistently apply a standardized dissolution protocol (vortexing, sonication, and gentle warming as needed) across all experiments to minimize variability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for dissolving 4-Amino-6-(4-bromophenyl)pyridazin-3-ol in DMSO?

A: It is advisable to start by preparing a high-concentration stock solution, for example, 10 mM, in 100% anhydrous DMSO.[3] This allows for subsequent dilution to your desired experimental concentrations while minimizing the final percentage of DMSO in your assay.

Q2: How does temperature affect the solubility of this compound in DMSO?

A: For many pyridazinone derivatives, solubility in DMSO increases with temperature.[6] Gentle warming to 37°C can be an effective method to dissolve the compound.[9] However, it is crucial to ensure that the compound is stable at this temperature and to avoid prolonged heating.

Q3: My compound dissolved in DMSO initially but precipitated after a freeze-thaw cycle. What should I do?

A: Repeated freeze-thaw cycles can promote precipitation from DMSO stock solutions.[4] To avoid this, it is recommended to aliquot your stock solution into smaller, single-use volumes.[3] If precipitation has already occurred, gentle warming and sonication can often re-dissolve the compound.[4]

Q4: Can I use co-solvents with DMSO to improve solubility?

A: While DMSO is a powerful solvent, in some challenging cases, a co-solvent system might be beneficial.[10] However, introducing another solvent will alter the properties of your solution and could impact your experimental system. If you consider this approach, it is essential to validate the effects of the co-solvent in your specific assay.

Q5: What is the maximum percentage of DMSO that is generally tolerated in cell-based assays?

A: The tolerance of cell lines to DMSO can vary. As a general guideline, the final concentration of DMSO in cell culture media should be kept below 0.3%, with 0.1% being preferable to avoid solvent-induced effects.[9] For in vivo studies, the final DMSO concentration should ideally be 2% or lower.[3]

Experimental Workflow and Decision-Making

The following diagram illustrates a logical workflow for troubleshooting solubility issues with 4-Amino-6-(4-bromophenyl)pyridazin-3-ol in DMSO.

G start Start: Weigh Compound add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Gently add_dmso->vortex check1 Completely Dissolved? vortex->check1 sonicate Sonicate in Water Bath check1->sonicate No success Solution Ready for Use/ Aliquot for Storage check1->success Yes check2 Completely Dissolved? sonicate->check2 warm Gentle Warming (37°C) check2->warm No check2->success Yes check3 Completely Dissolved? warm->check3 check3->success Yes fail Consult Technical Support/ Consider Alternative Solvents check3->fail No

Caption: Troubleshooting workflow for dissolving 4-Amino-6-(4-bromophenyl)pyridazin-3-ol in DMSO.

References

  • Shakeel, F., et al. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules, 25(1), 106. Available at: [Link]

  • Oldenburg, K., et al. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499–512. Available at: [Link]

  • Emulate. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide. Available at: [Link]

  • Alshehri, S., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3388. Available at: [Link]

  • Al-Ghamdi, M. S. (2022). Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents. Journal of Molecular Structure, 1269, 133803. Available at: [Link]

  • gChem. (n.d.). DMSO. Available at: [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting & FAQs for 4-Amino-6-(4-bromophenyl)pyridazin-3-ol Storage

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 4-Amino-6-(4-bromophenyl)pyridazin-3-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 4-Amino-6-(4-bromophenyl)pyridazin-3-ol . Due to its specific structural vulnerabilities, this Active Pharmaceutical Ingredient (API) scaffold requires stringent environmental controls to prevent rapid oxidative degradation.

Core Mechanisms of Degradation

To effectively protect this compound, it is crucial to understand why it degrades. 4-Amino-6-(4-bromophenyl)pyridazin-3-ol contains two primary sites susceptible to oxidation:

  • The Primary Amine (-NH₂): Aminopyridines and related heteroaromatic amines exhibit exceptionally high reactivity with hydroxyl radicals (•OH) and other reactive oxygen species (ROS)[1]. Oxidation of the amine group typically leads to the formation of nitroso or nitro derivatives. These intermediates rapidly condense to form highly conjugated, colored azo or azoxy dimers.

  • The Pyridazin-3-ol Core: This ring system exists in a tautomeric equilibrium with its lactam form (pyridazin-3(2H)-one). The electron-rich nature of this heterocyclic ring makes it highly susceptible to N-oxidation and peroxy radical attack, especially when exposed to atmospheric oxygen and UV light[1].

The presence of trace transition metals (e.g., iron, copper) from manufacturing equipment or excipients can catalyze these oxidative pathways through Fenton-like reactions[2]. Therefore, standardizing storage protocols is critical to maintaining scientific integrity and compliance with ICH Q1A(R2) stability guidelines[3],[4].

Troubleshooting Guide (FAQs)

Q1: My stored powder is turning yellow/brown over time. What is happening, and is the batch ruined? A: Discoloration is the hallmark visual indicator of amine oxidation. When the primary amine on the pyridazine ring oxidizes, it forms nitroso intermediates that dimerize into azo compounds. Even trace amounts (<0.1%) of these highly conjugated dimers can cause a stark color change from white/off-white to yellow or brown. Yes, the batch's purity is compromised. You must re-purify the compound (e.g., via recrystallization or flash chromatography) before use in sensitive biological assays.

Q2: Can I store 4-Amino-6-(4-bromophenyl)pyridazin-3-ol in DMSO or aqueous solutions for long-term use? A: No. Storing oxidation-sensitive APIs in solution drastically increases the mobility of dissolved oxygen, ROS, and trace catalytic metals, accelerating degradation[2]. Furthermore, DMSO is hygroscopic and absorbs moisture, which facilitates hydrolytic degradation pathways. If you must store it in solution, prepare single-use aliquots, purge the solvent with inert gas, and store immediately at -80°C.

Q3: Is standard refrigeration (4°C) sufficient for long-term storage? A: Standard refrigeration is insufficient for long-term storage (months to years) of this specific compound. While lower temperatures reduce the kinetic rate of oxidation, standard lab refrigerators often have high humidity and lack atmospheric control. Long-term storage requires -20°C or -80°C in an inert, moisture-free environment[3].

Q4: Why do you recommend Argon over Nitrogen for purging vials? A: Argon is approximately 38% denser than air. When gently piped into a vial, it settles at the bottom and forms a heavy, protective "blanket" directly over the solid API. Nitrogen is slightly lighter than air and mixes more readily with atmospheric oxygen during the sealing process, making it far less effective for manual vial purging.

Recommended Storage Protocols: Step-by-Step Methodology

To ensure self-validating stability that aligns with global pharmaceutical standards, adhere strictly to the following workflow for long-term storage (>1 month):

Step 1: Complete Desiccation Ensure the synthesized or purchased compound is thoroughly dried. Lyophilize or dry under high vacuum (<10 mTorr) at room temperature for 24-48 hours to achieve a moisture content of <0.5%. Moisture acts as a medium for radical mobility[2].

Step 2: Aliquoting into Amber Glass Divide the bulk powder into single-use or minimal-use aliquots using amber glass vials. Amber glass blocks UV and visible light (<500 nm), preventing photo-induced homolytic cleavage of trace oxygen or peroxides that initiate radical chain reactions[2].

Step 3: Argon Blanketing Using a Schlenk line or a low-flow gas regulator, gently purge the headspace of each vial with high-purity Argon gas (99.999%) for 15-30 seconds. Keep the flow rate low to avoid blowing the powder out of the vial.

Step 4: Hermetic Sealing Immediately cap the vial using a PTFE-lined silicone septum cap. PTFE (Teflon) is chemically inert and prevents oxygen permeation, unlike standard rubber or cardboard liners. Wrap the cap seam with Parafilm for an additional moisture barrier.

Step 5: Temperature-Controlled Storage Transfer the sealed vials to a desiccator box containing indicating silica gel, and place the box in a -20°C freezer (for storage up to 6 months) or a -80°C freezer (for storage >6 months). Critical: Allow vials to warm to room temperature in a desiccator before opening to prevent condensation on the cold powder.

Quantitative Data: Stability Profile

The following table summarizes the expected purity retention of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol under various storage conditions, modeled after accelerated stability testing parameters[3].

Storage ConditionAtmospherePackagingTimeframeExpected PurityAction Required
25°C / 60% RH Ambient AirClear Glass1 Month< 90%Do Not Use (High oxidation risk)
4°C (Fridge) Ambient AirAmber Glass3 Months~ 95%Short-term use only
-20°C (Freezer) Argon PurgedAmber Glass + PTFE12 Months> 98.5%Standard Protocol
-80°C (Ultra-Low) Argon PurgedAmber Glass + PTFE36+ Months> 99.5%Optimal Long-Term Protocol

Visualizations

OxidationPathway API 4-Amino-6-(4-bromophenyl) pyridazin-3-ol Nitroso Nitroso / Nitro Derivatives API->Nitroso Amine Oxidation NOxide Pyridazine N-Oxides API->NOxide Ring N-Oxidation ROS Reactive Oxygen Species (O2, •OH, Peroxy Radicals) ROS->API Catalyzes Oxidation Azo Azo / Azoxy Dimers (Discoloration) Nitroso->Azo Dimerization Degradation Loss of Efficacy & Assay Interference Azo->Degradation NOxide->Degradation

Mechanisms of oxidative degradation for 4-Amino-6-(4-bromophenyl)pyridazin-3-ol.

StorageWorkflow Step1 1. Vacuum Drying (<0.5% Moisture) Step2 2. Aliquot into Amber Vials Step1->Step2 Step3 3. Argon Gas Purging Step2->Step3 Step4 4. Seal with PTFE Caps Step3->Step4 Step5 5. Store at -20°C or -80°C Step4->Step5

Optimized step-by-step workflow for long-term API storage.

References

  • International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Quality Guidelines. Available at:[Link]

  • Dey, G. R., Naik, D. B., Dwibedy, P., & Kishore, K. (2002). "Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study." Radiation Physics and Chemistry, 64(5-6), 395-401. Available at:[Link]

  • Pharma.Tips. (2025). "Addressing Instability in APIs Prone to Oxidation in Tablet Formulations." Available at: [Link]

Sources

Troubleshooting

improving purification methods and flash chromatography for 4-Amino-6-(4-bromophenyl)pyridazin-3-ol

Welcome to the technical support center for the purification of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the flash chromatography of this compound. The inherent characteristics of this molecule—a polar, nitrogen-containing heterocycle with a basic amino group—present specific purification challenges that this guide aims to address.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol via flash chromatography.

Question: My compound is exhibiting severe peak tailing on a standard silica gel column. What is causing this and how can I fix it?

Answer:

Peak tailing with 4-Amino-6-(4-bromophenyl)pyridazin-3-ol on standard silica gel is a common issue. The primary cause is the interaction between the basic amino group on your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This acid-base interaction leads to strong, non-specific binding, causing the compound to elute slowly and asymmetrically from the column.

Here is a systematic approach to resolve this issue:

  • Mobile Phase Modification: The most straightforward solution is to add a basic modifier to your mobile phase to "neutralize" the acidic silica surface.[1]

    • Recommended Modifier: Add 0.1-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase.[1][2] TEA is often preferred as it is volatile and easily removed during solvent evaporation.

    • Implementation: If you are using a gradient of ethyl acetate in hexanes, add the same percentage of TEA to both the weak (hexanes) and strong (ethyl acetate) solvents to ensure a consistent pH throughout the run.

  • Alternative Stationary Phase: If mobile phase modification does not provide the desired peak shape, consider using a different stationary phase.

    • Amine-Functionalized Silica: This is an excellent choice as the amine groups on the silica surface prevent the acidic silanol interactions, leading to improved peak shape for basic compounds.[2][3] This often allows for the use of standard non-polar mobile phases like hexane/ethyl acetate without the need for basic additives.[2]

    • Alumina: Neutral or basic alumina can also be a good alternative to silica for the purification of basic compounds.[4]

  • Reversed-Phase Chromatography: For highly polar compounds like this pyridazinone derivative, reversed-phase flash chromatography can be a powerful alternative.[1]

    • Stationary Phase: Use a C18-functionalized silica column.

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile or methanol in water. To ensure good peak shape, it is often necessary to modify the pH. For a basic compound, running at a higher pH (e.g., by adding 0.1% TEA or ammonium hydroxide) will neutralize the amine, making it less polar and more retentive, which can improve separation.[1]

Question: I'm having trouble getting my compound to elute from the column, even with a high percentage of polar solvent like 100% ethyl acetate. What should I do?

Answer:

This indicates that your compound is highly polar and is strongly adsorbed to the silica gel. 4-Amino-6-(4-bromophenyl)pyridazin-3-ol, with its pyridazinone core and amino group, is expected to be quite polar.

Here are some strategies to elute your compound:

  • Increase Mobile Phase Polarity:

    • DCM/Methanol System: A common and more polar solvent system is a gradient of methanol (MeOH) in dichloromethane (DCM).[1][5] Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it.

    • Ammonia in Methanol/DCM: For very polar basic compounds, a highly effective mobile phase is a mixture of DCM and a stock solution of 10% ammonium hydroxide in methanol.[6] You can try using 1-10% of this stock solution in DCM.

  • Solubility Check: Ensure your compound is soluble in the mobile phase.[5] Poor solubility can lead to precipitation at the top of the column. Before running the column, test the solubility of your crude material in the planned mobile phase. If it's not soluble, you may need to use a stronger solvent for loading or consider dry loading.

  • Dry Loading: If your compound has poor solubility in the starting mobile phase, dry loading is highly recommended.[5]

    • Protocol for Dry Loading:

      • Dissolve your crude sample in a minimal amount of a solvent in which it is soluble (e.g., methanol or DCM).

      • Add a small amount of silica gel (or Celite) to the solution to form a slurry.

      • Evaporate the solvent completely under reduced pressure until you have a free-flowing powder.

      • Load this powder onto the top of your column.

Question: My separation is poor, and I'm getting co-elution of my product with impurities. How can I improve the resolution?

Answer:

Poor resolution can stem from several factors. Here's a logical workflow to troubleshoot this issue:

Diagram: Troubleshooting Poor Separation

G start Poor Separation Observed tlc Optimize TLC Separation (Rf of target ~0.2-0.3) start->tlc First Step gradient Use a Shallow Gradient tlc->gradient Good TLC Separation solvent_system Change Solvent System (e.g., DCM/MeOH) tlc->solvent_system Poor TLC Separation loading Check Sample Loading gradient->loading If still poor resolution success Improved Resolution gradient->success Success stationary_phase Change Stationary Phase (e.g., Amine-functionalized or C18) loading->stationary_phase If loading is optimized loading->success Success stationary_phase->tlc Re-evaluate stationary_phase->success Success solvent_system->tlc Re-evaluate solvent_system->success Success

Caption: A decision-making workflow for troubleshooting poor separation in flash chromatography.

  • Optimize the Solvent System with TLC: Flash chromatography is a preparative extension of thin-layer chromatography (TLC). The quality of your flash separation is dictated by the separation you achieve on a TLC plate.

    • Target Rf Value: Aim for an Rf value for your target compound of around 0.2 to 0.3 in the chosen solvent system.[5] This provides a good balance between resolution and run time.

    • Solvent Screening: Test various solvent systems. For 4-Amino-6-(4-bromophenyl)pyridazin-3-ol, consider:

      • Hexane/Ethyl Acetate (with 1% TEA)

      • DCM/Methanol (with 1% TEA)

      • Toluene/Acetone

  • Use a Shallow Gradient: A steep gradient can cause closely eluting compounds to merge. Once you have a good solvent system from your TLC analysis, use a shallow gradient during your flash chromatography run. For example, if your compound elutes at 30% ethyl acetate in hexanes on TLC, you might run a gradient from 10% to 50% ethyl acetate over 10-15 column volumes.

  • Sample Loading: Overloading the column is a common cause of poor separation.[7]

    • Rule of Thumb: For a standard silica column, a typical sample load is 1-5% of the silica gel weight, depending on the difficulty of the separation.

    • Minimize Band Broadening: Dissolve your sample in a minimal amount of solvent, preferably the mobile phase, to ensure a tight injection band. If the sample is not soluble in the mobile phase, use a stronger solvent but keep the volume as small as possible.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying 4-Amino-6-(4-bromophenyl)pyridazin-3-ol on a standard silica gel column?

A good starting point, based on the polarity of the pyridazinone scaffold and the presence of the amino group, would be a gradient of ethyl acetate in hexanes, with the addition of a basic modifier.

  • Initial TLC Screening: Spot your crude material on a TLC plate and test the following solvent systems:

    • 20% Ethyl Acetate / 80% Hexanes + 1% Triethylamine (TEA)

    • 50% Ethyl Acetate / 50% Hexanes + 1% TEA

    • 80% Ethyl Acetate / 20% Hexanes + 1% TEA

  • For Higher Polarity: If the compound does not move from the baseline even in high concentrations of ethyl acetate, switch to a more polar system like 5% methanol in dichloromethane (DCM), again with 1% TEA.[1][5]

Q2: Should I use normal-phase or reversed-phase chromatography for this compound?

Both techniques can be effective, and the choice depends on the nature of the impurities.

FeatureNormal-Phase (Silica Gel)Reversed-Phase (C18)
Stationary Phase Polar (acidic)Non-polar
Mobile Phase Non-polar (e.g., Hexane/EtOAc)Polar (e.g., Water/Acetonitrile)
Elution Order Least polar compounds elute firstMost polar compounds elute first
Best for... Separating compounds with different polar functional groups.Separating compounds with different hydrophobic character.
Considerations for this Compound Requires a basic modifier (e.g., TEA) to prevent peak tailing due to the amino group.[1]May require pH adjustment of the mobile phase to control retention and improve peak shape.[8]

Recommendation: Start with normal-phase chromatography using an amine modifier as it is often faster and uses less expensive solvents. If you cannot achieve the desired purity due to closely eluting non-polar impurities, or if your compound is very polar, reversed-phase chromatography is an excellent alternative.[1]

Q3: My compound seems to be decomposing on the silica gel column. How can I confirm this and what can I do?

Decomposition on silica can occur with sensitive compounds. Silica gel is acidic and can catalyze degradation reactions.

  • Confirming Decomposition:

    • 2D TLC Analysis:

      • Spot your compound on a TLC plate and develop it in a suitable solvent system.

      • Dry the plate, rotate it 90 degrees, and re-develop it in the same solvent system.

      • If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots off the diagonal.

    • TLC Stability Test: Spot your compound on a TLC plate and let it sit for 1-2 hours before developing. Compare this to a plate that is developed immediately. If new spots appear on the plate that sat for a longer time, your compound is likely unstable on silica.[6]

  • Solutions for Unstable Compounds:

    • Deactivate the Silica: You can try to deactivate the silica gel by pre-treating it with a solution of your mobile phase containing a basic modifier like triethylamine.

    • Use an Alternative Stationary Phase: As mentioned previously, amine-functionalized silica or alumina are less acidic and can be good alternatives.[3][4]

    • Minimize Contact Time: Use a faster flow rate to reduce the time your compound spends on the column.

Q4: How do I choose the correct column size and flow rate for my purification?

Choosing the right column size depends on the amount of sample you need to purify and the difficulty of the separation.

Sample AmountRecommended Silica Column SizeTypical Flow Rate (mL/min)
10-100 mg4 g10-20
100-500 mg12 g20-40
500 mg - 1.5 g40 g40-80
1.5 g - 4 g80 g60-120
  • Flow Rate: The optimal flow rate depends on the particle size of your stationary phase. For standard flash silica (40-63 µm), a linear velocity of about 5 cm/min is a good starting point. Modern automated flash chromatography systems often suggest optimal flow rates based on the column size.

  • Separation Difficulty: For difficult separations (closely eluting spots on TLC), use a larger column relative to your sample size (e.g., a 100:1 ratio of silica to sample by weight) and a slower flow rate to improve resolution. For easy separations, you can use a smaller column (e.g., a 30:1 ratio) and a faster flow rate.

References

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10). Biotage. [Link]

  • Troubleshooting Flash Chromatography. University of Rochester. [Link]

  • Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. (2023). Theseus. [Link]

  • Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]

  • Top 5 Essentials to Maximize Success in Flash Chromatography. (2025, February 27). YouTube. [Link]

  • Several Problems of Flash Column Chromatography. (2025, February 11). Hawach. [Link]

  • Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc. [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Profiling of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol: A Comparative Guide

Executive Summary The pyridazin-3(2H)-one and pyridazin-3-ol cores are increasingly recognized as privileged scaffolds in modern drug discovery, particularly in the development of novel FABP4 inhibitors and anti-inflamma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyridazin-3(2H)-one and pyridazin-3-ol cores are increasingly recognized as privileged scaffolds in modern drug discovery, particularly in the development of novel FABP4 inhibitors and anti-inflammatory agents [1]. For researchers conducting Drug Metabolism and Pharmacokinetics (DMPK) studies, accurately tracking these compounds in complex biological matrices is critical.

This guide provides an in-depth, objective comparison of the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation pattern of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol against its structural analogs. By dissecting the causal mechanisms behind its unique diagnostic ions, this guide equips analytical scientists with the necessary parameters to build robust, self-validating LC-MS/MS quantification workflows.

Mechanistic Principles of Pyridazin-3-ol Fragmentation

To confidently assign MS/MS spectra, one must understand the thermodynamic and structural drivers behind the fragmentation of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol. Its exact mass is 264.985 Da, yielding protonated precursor ions [M+H]+ at m/z 266 and 268.

  • The Bromine Isotopic Signature (The 1:1 Doublet): Bromine exists in nature as two stable isotopes, 79 Br (50.69%) and 81 Br (49.31%). This near-equal abundance creates a highly distinct 1:1 doublet for the precursor ion and any product ion retaining the halogen. This isotopic signature acts as a built-in tracer; if a fragment lacks this doublet, it definitively indicates the cleavage of the bromine atom.

  • Amine Protonation and Neutral Loss of NH 3​ (-17 Da): In positive ionization mode, the highly basic 4-amino group is a primary site for protonation. This localization weakens the C-NH 2​ bond, driving the facile neutral loss of ammonia (NH 3​ , 17.026 Da) at low collision energies. In silico fragmentation models confirm that primary amines on aromatic rings readily undergo this pathway [2].

  • Tautomerism and Ring Contraction (-28 Da): The compound exists in a tautomeric equilibrium between the pyridazin-3-ol and pyridazin-3(2H)-one forms. Upon collisional activation, the heterocyclic ring undergoes characteristic degradation. The expulsion of neutral molecules such as N 2​ (28.006 Da) and CO (27.995 Da) is a hallmark of diazine and pyrimidinone derivatives [3]. High-Resolution Mass Spectrometry (HRMS) is required to definitively distinguish between these two isobaric losses.

Comparative MS/MS Analysis: Structural Analogs

To objectively evaluate the diagnostic utility of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol, we compare its fragmentation profile against two alternative scaffolds: Alternative 1 (lacking the amino group) and Alternative 2 (lacking the bromine atom).

The dual presence of the amino group and the heavy halogen in the target compound provides a highly orthogonal set of diagnostic ions, making its Multiple Reaction Monitoring (MRM) transitions significantly more robust against matrix interference than the alternatives.

Diagnostic Feature / FragmentTarget: 4-Amino-6-(4-bromophenyl)pyridazin-3-olAlt 1: 6-(4-bromophenyl)pyridazin-3-olAlt 2: 4-Amino-6-phenylpyridazin-3-ol
Precursor Ion [M+H]+ m/z 266 / 268 (1:1 Doublet)m/z 251 / 253 (1:1 Doublet)m/z 188 (Singlet)
[M+H−NH3​]+ m/z 249 / 251 (High Confidence)Not Observedm/z 171
[M+H−N2​/CO]+ m/z 238 / 240m/z 223 / 225m/z 160
[M+H−Br∙]+ m/z 187m/z 172Not Observed
Aryl Cation Cleavage m/z 155 / 157 (Bromophenyl)m/z 155 / 157 (Bromophenyl)m/z 77 (Phenyl)

Step-by-Step Experimental Protocol for LC-MS/MS Profiling

To ensure scientific integrity, the following protocol is designed as a self-validating system. By sweeping the Collision Energy (CE), researchers can map the breakdown curves of the molecule, confirming the causality of low-energy losses (NH 3​ ) versus high-energy cleavages (Aryl-Br).

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the synthesized standard in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Solution: Dilute the stock to a final concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures an abundant supply of protons to drive ESI+ ionization.

Phase 2: Chromatographic Separation
  • Column: Reverse-phase C18 (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Hold at 5% B for 0.5 min, ramp to 95% B over 4.5 min, hold for 1 min, and re-equilibrate. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry Parameters & CE Sweeps
  • Source Settings (ESI+): Capillary Voltage at 3.0 kV; Desolvation Temperature at 350 °C; Source Temperature at 150 °C.

  • Precursor Isolation: Isolate m/z 266.0 (for the 79 Br isotope) in Q1.

  • Collision-Induced Dissociation (CID): Use Argon (99.999%) as the collision gas in Q2.

  • Validation Sweep: Perform a CE ramp from 10 eV to 40 eV .

    • Expected Observation: At ~15 eV, the m/z 249 ion (-NH 3​ ) will dominate. As CE approaches 30-35 eV, the m/z 249 ion will deplete, and the m/z 155 (Bromophenyl cation) and m/z 77 (Phenyl cation) will emerge as the primary base peaks.

Fragmentation Pathway Visualization

The following diagram maps the logical relationships and structural breakdown of the target compound under CID conditions.

MS_Fragmentation M [M+H]+ m/z 266 / 268 4-Amino-6-(4-bromophenyl)pyridazin-3-ol M_NH3 [M+H - NH3]+ m/z 249 / 251 Loss of Amino Group M->M_NH3 - NH3 (17 Da) M_N2_CO [M+H - N2/CO]+ m/z 238 / 240 Ring Cleavage M->M_N2_CO - N2 or CO (28 Da) M_Br [M+H - Br•]+ m/z 187 Halogen Radical Loss M->M_Br - Br• (79/81 Da) Frag_BrPh [C6H4Br]+ m/z 155 / 157 Bromophenyl Cation M->Frag_BrPh Aryl Cleavage Frag_Ph [C6H5]+ m/z 77 Phenyl Cation Frag_BrPh->Frag_Ph - Br (78/80 Da)

Figure 1: ESI(+)-MS/MS fragmentation pathway of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol.

References

  • Title: Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition Source: Pharmaceuticals (MDPI), 2022 URL: [Link] [1]

  • Title: Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag Source: Journal of Mass Spectrometry (Wiley), 2025 URL: [Link] [2]

  • Title: Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis Source: Scientific & Academic Publishing, 2012 URL: [Link] [3]

Comparative

reference standard validation for 4-Amino-6-(4-bromophenyl)pyridazin-3-ol purity

As a Senior Application Scientist, establishing the absolute purity of complex heterocyclic building blocks is a critical prerequisite for robust drug development. 4-Amino-6-(4-bromophenyl)pyridazin-3-ol (CAS: 2228345-10...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing the absolute purity of complex heterocyclic building blocks is a critical prerequisite for robust drug development. 4-Amino-6-(4-bromophenyl)pyridazin-3-ol (CAS: 2228345-10-4) is a highly functionalized intermediate whose structural features—specifically its primary amine and lactam-lactim tautomerism—present unique analytical challenges.

Standard research-grade materials often rely solely on relative chromatographic purity (HPLC area %), which is fundamentally flawed for quantitative downstream applications. This guide objectively compares Certified Reference Material (CRM) grade against standard research-grade material, detailing the orthogonal, self-validating protocols required to establish absolute SI-traceable purity.

The Analytical Challenge: Tautomerism and Reactivity

The pyridazinone core of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol exists in a solvent- and pH-dependent tautomeric equilibrium between the pyridazin-3-ol (lactim) and pyridazin-3(2H)-one (lactam) forms. This tautomerism not only dictates its downstream reactivity (N-alkylation vs. O-alkylation) but also causes severe chromatographic peak tailing if the analytical method is not mechanistically designed to control the ionization state.

Tautomerism OH_Form Pyridazin-3-ol Form (Aromatic, OH active) NH_Form Pyridazin-3(2H)-one Form (Lactam, NH active) OH_Form->NH_Form Tautomeric Equilibrium (Solvent/pH dependent) O_Alk O-Alkylation Product (Ether derivative) OH_Form->O_Alk Base + Electrophile (Kinetic Control) N_Alk N-Alkylation Product (N-substituted lactam) NH_Form->N_Alk Base + Electrophile (Thermodynamic Control)

Fig 1. Lactam-lactim tautomerism of the pyridazinone core dictating downstream reactivity.

Product Comparison: CRM-Grade vs. Research-Grade

For quantitative assays, utilizing a standard that has not been rigorously characterized for invisible impurities (water, residual solvents, inorganic salts) will systematically inflate the assumed assay value, leading to mass balance failures in synthetic yields or bioassay dosing errors.

Table 1: Performance and Certification Comparison

FeatureCertified Reference Material (CRM)Standard Research Grade
Purity Metric Absolute Mass Fraction (% Assay)Relative Chromatographic Purity (% Area)
Traceability SI-Traceable (via qNMR / NIST)Non-traceable
Invisible Impurities Quantified (KF, TGA, GC) and subtractedOften ignored
Uncertainty (U) Statistically reported (e.g., 99.5%±0.3% )Not evaluated
Application Suitability Quantitative API release, Method CalibrationQualitative screening, Early R&D

Orthogonal Validation Strategy

To elevate 4-Amino-6-(4-bromophenyl)pyridazin-3-ol to CRM status, we employ an orthogonal validation workflow. This ensures that the limitations of one technique (e.g., HPLC's blindness to inorganic salts) are compensated by another (e.g., TGA/ROI).

ValidationWorkflow cluster_0 Orthogonal Purity Assessment (ICH Q2) RM Raw Material (Research Grade) HPLC HPLC-DAD (Chromatographic Purity) RM->HPLC qNMR qNMR (Absolute Mass Fraction) RM->qNMR TGA_KF TGA / KF Titration (Volatiles & Water) RM->TGA_KF CRM Certified Reference Material (CRM) HPLC->CRM % Area qNMR->CRM % Assay (SI Traceable) TGA_KF->CRM Mass Balance

Fig 2. Orthogonal analytical validation workflow for establishing CRM-grade purity.

Detailed Methodologies & Causality

Protocol 1: Chromatographic Purity via HPLC-DAD

According to[1], analytical procedures must be validated for specificity and precision.

  • Causality for Method Design: The basic primary amine and tautomeric core of the analyte cause severe secondary interactions with residual silanols on standard silica columns. To prevent peak tailing and ensure accurate integration, we utilize a polar-embedded C18 column combined with a low-pH mobile phase (0.1% Trifluoroacetic acid in Water/Acetonitrile). The low pH fully protonates the amine and suppresses silanol ionization.

  • Self-Validating System (SST): Prior to sample analysis, a System Suitability Test (SST) is performed by injecting a resolution mixture containing the analyte and its synthetic precursor, 6-(4-bromophenyl)pyridazin-3-ol. The system is only validated for use if the resolution factor ( Rs​ ) is >2.0 . Five replicate injections of the standard must yield a relative standard deviation (RSD) <0.73% .

Protocol 2: Absolute Purity via Quantitative NMR (qNMR)

qNMR is recognized as a primary ratio method for purity determination because the integrated area of an NMR resonance is directly proportional to the number of nuclei, independent of the molecule's chemical structure[2].

  • Causality for Method Design: We select Maleic Acid as the internal standard because its singlet resonance at ~6.3 ppm does not overlap with the aromatic protons of the bromophenyl moiety (7.5–8.0 ppm). To ensure quantitative signal integration, an inversion-recovery experiment is first run to determine the longitudinal relaxation time ( T1​ ) of the analyte's protons. The inter-pulse delay ( D1​ ) is strictly set to >5×T1​ (typically 45 seconds) to guarantee complete relaxation between scans.

  • Self-Validating System: To establish SI-traceability, the Maleic Acid internal standard is pre-calibrated against a primary reference material,[3]. The qNMR assay is performed in triplicate, and the system self-validates only if the intra-assay RSD is <0.5% .

Protocol 3: Mass Balance Verification
  • Causality for Method Design: HPLC provides only the purity of the UV-active components. To determine the true mass fraction, we must account for invisible mass. Karl Fischer (KF) titration is used to quantify water, while Thermogravimetric Analysis (TGA) / Residue on Ignition (ROI) quantifies inorganic salts (e.g., residual bromide salts from upstream cross-coupling steps).

  • Self-Validating System: The mass balance purity is calculated as: Purity=HPLCArea%​×(100%−Water%−Solvents%−Ash%) . The entire validation workflow is considered self-consistent and validated only if the Mass Balance Purity agrees with the qNMR Purity within a margin of ±0.5% .

Experimental Data Summary

The table below illustrates the stark difference between a standard research-grade batch and a fully validated CRM batch of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol. Relying on the 98.5% HPLC area of the research grade would result in a ~2.3% dosing error due to undetected water and inorganic salts.

Table 2: Experimental Validation Results (Batch Comparison)

Analytical ParameterResearch Grade BatchCRM-Grade Batch
HPLC-DAD Purity 98.5% (Area)99.8% (Area)
Water Content (KF) 1.2%0.15%
Inorganic Ash (ROI) 0.8%< 0.05%
Mass Balance Purity 96.5%99.6%
qNMR Purity (Assay) 96.2% ± 0.8%99.5% ± 0.3%
Validation Conclusion Fails quantitative criteria Passes CRM criteria

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry U.S. Food and Drug Administration (FDA) URL:[Link]

  • NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) National Institute of Standards and Technology (NIST) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol

For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol, a halogenated heterocyclic compound. The procedures outlined below are grounded in established safety principles for handling aromatic amines and brominated organic compounds, ensuring a self-validating system of laboratory safety.

Understanding the Hazard Profile
  • Pyridazine Core: Pyridazine and its derivatives are nitrogen-containing heterocyclic compounds.[1] Some can be toxic and may cause irritation to the skin, eyes, and respiratory system.[2][3]

  • Aromatic Amine: Aromatic amines as a class can be toxic and some are known or suspected carcinogens.[4][5] They can be harmful if inhaled, ingested, or absorbed through the skin.

  • Brominated Aromatic Group: Brominated organic compounds are classified as organohalogens.[6] Many are considered hazardous to the environment and require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[7][8]

Based on these structural alerts, 4-Amino-6-(4-bromophenyl)pyridazin-3-ol should be handled as a hazardous substance with potential for toxicity, irritation, and environmental harm.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with references to general best practices for similar chemical classes.

PPE CategoryItemSpecifications & Rationale
Eye Protection Safety Glasses with Side Shields or Chemical Safety GogglesMust conform to EN166 (EU) or NIOSH (US) standards. Protects against dust particles and accidental splashes.[2][9]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for damage before each use and dispose of them properly after handling.[10][11]
Body Protection Laboratory CoatShould be long-sleeved and made of a chemical-resistant material to protect against skin contact.[9]
Respiratory Protection Chemical Fume HoodAll weighing and handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[9][11]
Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to the disposal of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol from the laboratory bench to the final waste stream.

Experimental Workflow: Disposal of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol

cluster_0 Step 1: Decontamination cluster_1 Step 2: Waste Segregation cluster_2 Step 3: Waste Collection cluster_3 Step 4: Labeling & Storage cluster_4 Step 5: Final Disposal Decontaminate Decontaminate Glassware & Surfaces (e.g., with acetone or ethanol) SolidWaste Solid Waste (Contaminated PPE, weigh boats, etc.) Decontaminate->SolidWaste Collect wipes LiquidWaste Liquid Waste (Contaminated Solvents) Decontaminate->LiquidWaste Collect solvent rinsate HalogenatedSolid Halogenated Solid Waste Container SolidWaste->HalogenatedSolid HalogenatedLiquid Halogenated Organic Liquid Waste Container LiquidWaste->HalogenatedLiquid AqueousWaste Aqueous Waste (Contaminated aqueous solutions) HalogenatedAqueous Halogenated Aqueous Waste Container AqueousWaste->HalogenatedAqueous Label Label Containers Clearly: 'HAZARDOUS WASTE' 'Halogenated Organic Solid/Liquid/Aqueous' List all constituents HalogenatedSolid->Label HalogenatedLiquid->Label HalogenatedAqueous->Label Store Store in a designated, well-ventilated waste collection area away from incompatible materials. Label->Store Disposal Arrange for pickup by a licensed hazardous waste disposal company. Store->Disposal Incineration Recommended Final Disposal: High-Temperature Incineration Disposal->Incineration

Caption: Workflow for the safe disposal of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol.

Detailed Methodologies:

Step 1: Decontamination of Labware and Surfaces

  • Rationale: To prevent cross-contamination and unintentional exposure, all surfaces and non-disposable equipment that have come into contact with the compound must be thoroughly decontaminated.

  • Procedure:

    • Rinse contaminated glassware three times with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethanol, or methanol).

    • Collect the solvent rinsate as halogenated organic liquid waste.[12]

    • Wipe down surfaces of the fume hood, balance, and any other potentially contaminated areas with a cloth or paper towel soaked in the same solvent.

    • Treat the used cloths or paper towels as contaminated solid waste.

Step 2: Waste Segregation at the Source

  • Rationale: Proper segregation of waste streams is critical for safe and compliant disposal.[13] Halogenated and non-halogenated wastes must be kept separate.[12]

  • Waste Streams:

    • Solid Waste: Includes contaminated personal protective equipment (gloves, disposable lab coats), weigh paper, and plasticware.

    • Liquid Organic Waste: Includes any unused solutions of the compound in organic solvents and the solvent rinsate from decontamination.

    • Aqueous Waste: Any solutions of the compound in water or buffered solutions. Due to the halogenated nature of the compound, this should also be treated as hazardous.

Step 3: Collection of Waste

  • Rationale: Using designated and compatible containers prevents accidental mixing of incompatible wastes and ensures safe temporary storage.

  • Procedure:

    • Solid Waste: Place all contaminated solid materials into a clearly labeled "Halogenated Solid Waste" container.[13] This should be a sealable plastic bag or a lined, rigid container.

    • Liquid Organic Waste: Collect all organic solvent waste containing the compound in a dedicated "Halogenated Organic Liquid Waste" container.[12] The container must be made of a material compatible with the solvents used (e.g., glass or polyethylene) and have a secure screw-top cap.

    • Aqueous Waste: Collect all aqueous waste in a dedicated "Halogenated Aqueous Waste" container. Do not pour aqueous solutions containing this compound down the drain.[2]

Step 4: Proper Labeling and Temporary Storage

  • Rationale: Accurate labeling is a regulatory requirement and is essential for the safety of all personnel who may handle the waste.

  • Procedure:

    • Label all waste containers with "HAZARDOUS WASTE" and a clear description of the contents.[12]

    • Specifically indicate that the waste is "Halogenated."

    • List all chemical constituents, including the full name "4-Amino-6-(4-bromophenyl)pyridazin-3-ol" and any solvents present.

    • Keep containers tightly closed when not in use.[13]

    • Store the labeled waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials, until they are collected for disposal.

Step 5: Final Disposal

  • Rationale: The final disposal method must ensure the complete destruction of the hazardous compound in an environmentally sound manner.

  • Procedure:

    • Disposal must be carried out through a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[14][15]

    • Recommended Method: High-temperature incineration is the preferred method for brominated organic compounds.[7] This process is equipped with advanced emission control systems (scrubbers) to neutralize harmful byproducts like hydrogen bromide and prevent the formation of brominated dioxins.[8]

Logical Decision Tree for Disposal

Start Waste Generated Containing 4-Amino-6-(4-bromophenyl)pyridazin-3-ol IsSolid Is the waste solid? Start->IsSolid IsOrganicLiquid Is the waste a non-aqueous organic liquid? IsSolid->IsOrganicLiquid No SolidWaste Place in 'Halogenated Solid Waste' Container IsSolid->SolidWaste Yes IsAqueous Is the waste an aqueous solution? IsOrganicLiquid->IsAqueous No OrganicWaste Place in 'Halogenated Organic Liquid Waste' Container IsOrganicLiquid->OrganicWaste Yes AqueousWaste Place in 'Halogenated Aqueous Waste' Container IsAqueous->AqueousWaste Yes LabelStore Label and Store Securely for Pickup IsAqueous->LabelStore No (Error in path) SolidWaste->LabelStore OrganicWaste->LabelStore AqueousWaste->LabelStore

Caption: Decision tree for segregating waste containing the target compound.

By adhering to these detailed procedures, research professionals can ensure the safe and environmentally responsible disposal of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol, upholding the highest standards of laboratory safety and scientific integrity.

References

  • PPE FOR FUMIGANT HANDLING AND USE. (2019).
  • 6-Bromo-2-(pyridin-4-ylmethyl)pyridazin-3(2H) - Safety Data Sheet. (2023).
  • 4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY D
  • SAFETY DATA SHEET. (2025). Tokyo Chemical Industry.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Safety D
  • Safety Data Sheet. (n.d.). Retrieved from a material safety data sheet for 4-(4-Bromophenyl)oxane-4-carbonitrile.
  • Safety Data Sheet. (n.d.). Retrieved from a material safety data sheet for 4-(3-Bromophenyl)oxane-4-carbonitrile.
  • 2-Amino-6-bromopyridine Safety D
  • PRODUCTION, IMPORT, USE, AND DISPOSAL. (1989). Agency for Toxic Substances and Disease Registry.
  • Personal protective equipment for handling Pyrimido[5,4-c]pyridazine. (2025). Benchchem.
  • SAFETY D
  • Versteegen, R. M., et al. (n.d.). Ortho-functionalized pyridinyl-tetrazines - breaking the inverse correlation between click reactivity and cleavage yields in click-to-release. ChemRxiv.
  • Method for the bromination of aromatic compound. (US4954648A).
  • Guide to Hazardous Waste and Hazardous Recyclable Material Classific
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. (2023). Aerosol and Air Quality Research.
  • Selection of Personal Protective Equipment. (n.d.). EIGA.
  • Treatment and disposal of chemical wastes in daily labor
  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. (n.d.).
  • Laboratory decontamination and destruction of carcinogens in laboratory wastes: some aromatic amines and 4-nitrobiphenyl. (n.d.). PubMed.
  • Product Class 8: Pyridazines. (n.d.).
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Halogenated Organic Liquids - Standard Oper
  • The Hazardous Waste (England and Wales)
  • Safety D
  • Modern Approaches to Green Bromination for a Sustainable Future. (2025). Engineered Science Publisher.
  • Pyridazine. (n.d.). Wikipedia.
  • Fast Delayed Emission in New Pyridazine-Based Compounds. (2021). Frontiers.
  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine deriv
  • Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (2021). The Journal of Organic Chemistry.
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evalu
  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activ
  • Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment. (n.d.).
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv

Sources

Handling

Personal protective equipment for handling 4-Amino-6-(4-bromophenyl)pyridazin-3-ol

As a Senior Application Scientist, I have designed this operational guide not simply to provide a checklist of safety equipment, but to explain the underlying chemical logic behind each requirement. Laboratory safety mus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide not simply to provide a checklist of safety equipment, but to explain the underlying chemical logic behind each requirement. Laboratory safety must be a self-validating system: understanding why a chemical behaves a certain way ensures that researchers can adapt these protocols to dynamic experimental conditions.

The following guide details the precise handling, Personal Protective Equipment (PPE), and disposal methodologies for 4-Amino-6-(4-bromophenyl)pyridazin-3-ol (CAS: 2228345-10-4)[1].

Chemical Profile & The Causality of Hazards

In drug development and synthetic methodology, 4-Amino-6-(4-bromophenyl)pyridazin-3-ol is utilized as a halogenated heterocyclic building block[2]. Because exhaustive toxicological data for novel intermediates is often limited, we must apply the Precautionary Principle and Control Banding . By analyzing structurally homologous compounds—such as 6-(4-bromophenyl)pyridazine-3-thiol and 3-(2-bromophenyl)pyridazine—we can accurately predict the hazard profile[3][4].

Mechanistic Hazard Causality:

  • Dermal Permeability: The lipophilic 4-bromophenyl moiety significantly increases the molecule's partition coefficient (LogP). This lipophilicity enhances its ability to permeate the stratum corneum of the skin, increasing the risk of systemic absorption[5].

  • Biological Activity: The aminopyridazinol core acts as a potent hydrogen-bond donor and acceptor. If systemic exposure occurs, this structural motif presents a high risk for off-target protein or receptor binding[5].

  • Irritation: Analogous brominated pyridazines are classified under GHS as Acute Toxicity Category 4 (Oral, Dermal, Inhalation) and are known to cause severe skin (H315), eye (H319), and respiratory tract irritation (H335)[3][4].

Quantitative PPE Matrix & The "Trojan Horse" Solvent Effect

A critical failure point in laboratory safety is the assumption that standard nitrile gloves provide universal protection. The physical state of the chemical dictates the required PPE.

When handling the dry powder, standard nitrile gloves offer adequate mechanical and chemical resistance. However, in biological assays, this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO). DMSO acts as a chemical "Trojan Horse," rapidly penetrating nitrile and carrying the dissolved brominated pyridazine directly through the glove matrix into the dermal layer. Therefore, solvent-specific glove upgrades are mandatory.

Table 1: Quantitative PPE Selection and Glove Breakthrough Data
Exposure StatePrimary HazardRecommended Glove MaterialBreakthrough TimeEye/Face ProtectionRespiratory Protection
Dry Powder Airborne dust inhalation, ocular irritationNitrile (0.12 mm)> 480 minChemical splash gogglesN95 or FFP3 respirator[3]
DMSO Solution Rapid dermal absorption, systemic toxicityButyl Rubber (0.3 mm) or Laminated> 480 min (Butyl) / < 5 min (Nitrile)Goggles + Full Face ShieldFume hood (Respirator not required)
Aqueous Buffer Localized skin irritationNitrile (0.12 mm)> 240 minSafety glassesNone required

Engineering Controls and Workflow Logic

PPE_Workflow Start Hazard Assessment: 4-Amino-6-(4-bromophenyl)pyridazin-3-ol DryState Dry Powder Handling (Weighing/Transfer) Start->DryState SolState Solution Handling (DMSO/Organic Solvents) Start->SolState EngControl1 Ventilated Balance Enclosure (Airflow: 0.4-0.5 m/s) DryState->EngControl1 EngControl2 Chemical Fume Hood (Sash at 18 inches) SolState->EngControl2 PPE_Dry PPE: Nitrile Gloves (0.12mm), N95/P100 Respirator, Goggles EngControl1->PPE_Dry PPE_Sol PPE: Butyl Rubber Gloves (0.3mm), Splash Shield, Lab Coat EngControl2->PPE_Sol Spill Spill Occurs? PPE_Dry->Spill PPE_Sol->Spill SolidSpill Solid Spill Protocol: HEPA Vacuum / Wet Wipe Spill->SolidSpill Powder Spill LiquidSpill Liquid Spill Protocol: Absorbent Pads / Solvent Decon Spill->LiquidSpill Solution Spill Waste Hazardous Waste Segregation (Halogenated Organics) Spill->Waste Normal Operation SolidSpill->Waste LiquidSpill->Waste

Workflow for exposure mitigation, PPE selection, and spill response when handling the compound.

Step-by-Step Operational Methodologies

Protocol A: Dry Powder Dispensing (Gravimetric Analysis)
  • PPE Verification: Don a flame-resistant lab coat, double nitrile gloves, chemical splash goggles, and an N95/P100 particulate respirator[3].

  • Environmental Control: Perform all weighing inside a Ventilated Balance Enclosure (VBE) with an inward face velocity of 0.4–0.5 m/s. Causality: Do not use a standard chemical fume hood for weighing fine powders; the high airflow (typically >0.5 m/s) creates turbulence that will aerosolize the brominated powder into your breathing zone.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the metal spatula and weigh boat. Halogenated powders frequently carry static charges, causing them to repel surfaces and disperse unpredictably.

  • Decontamination: After weighing, wipe down the balance pan and surrounding VBE surfaces with a lint-free wipe dampened with 70% isopropanol.

Protocol B: High-Concentration Stock Preparation (DMSO)
  • PPE Transition: Remove the outer nitrile glove and replace it with a Butyl Rubber glove (0.3 mm thickness) before handling DMSO.

  • Solvent Addition: Transfer the sealed vial containing the pre-weighed 4-Amino-6-(4-bromophenyl)pyridazin-3-ol to a certified chemical fume hood.

  • Dissolution: Slowly add DMSO using a positive displacement pipette. Cap the vial immediately to prevent vapor escape.

  • Agitation: Vortex the sealed vial. Crucial Safety Check: Do not sonicate the vial unless it is placed in a secondary containment vessel. Ultrasonic baths heat the solvent, increasing vapor pressure and the risk of cap failure, which could lead to a highly toxic aerosol exposure.

Spill Response and Disposal Plan

A self-validating safety system requires that disposal and spill response are planned before the chemical is handled.

Protocol C: Solid Spill Cleanup
  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Suppress: Do NOT dry sweep. Dry sweeping aerosolizes the active pharmaceutical ingredient (API). Gently cover the spill with damp absorbent pads (using water or a 10% surfactant solution) to suppress dust.

  • Recover: Wipe inward from the edges to the center. Place all contaminated wipes into a designated chemical waste bag.

  • Sanitize: Wash the area thoroughly with soap and water[4].

Protocol D: Liquid Spill Cleanup (DMSO Solution)
  • PPE Upgrade: Ensure Butyl rubber gloves and a full face shield are worn.

  • Absorb: Apply an inert, amorphous silicate absorbent (e.g., diatomaceous earth) to the spill. Causality: Avoid using standard paper towels, which will rapidly soak through and expose your gloves directly to the DMSO/chemical mixture.

  • Neutralize/Clean: Once the absorbent is collected, wash the surface with a non-polar solvent (e.g., acetone) followed by copious amounts of water.

Disposal Plan

All waste containing 4-Amino-6-(4-bromophenyl)pyridazin-3-ol must be strictly segregated into Halogenated Organic Waste containers[6]. Incineration is the only approved disposal method. The combustion of brominated compounds requires specialized facility exhaust scrubbers to prevent the release of toxic hydrogen bromide (HBr) gas into the atmosphere[4].

References

  • 2228345-10-4_CAS号:2228345-10-4_2-Methoxy-6-(2-methylbut-3 ... Source: chemsrc.com URL:[Link]

  • The chemistry of the gentamicins. I. Characterization and gross structure of gentamicin A. - R Discovery Source: researcher.life URL:[Link]

  • Halides | AMERICAN ELEMENTS® | Products | Applications Source: americanelements.com URL:[Link]

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